![molecular formula C21H27N3O2 B7458342 1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MMMPU and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of MMMPU is not fully understood, but it is thought to involve inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to cell death and may be responsible for the anti-tumor activity of this compound.
Biochemical and Physiological Effects:
MMMPU has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and proteases, which are involved in cell growth and proliferation. MMMPU has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMMPU is its potent anti-tumor activity, which makes it a valuable tool for studies of cancer and other diseases. This compound is also relatively easy to synthesize, which makes it accessible to researchers in a variety of fields. However, there are also limitations to the use of MMMPU in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on MMMPU. One area of interest is the development of new analogs of this compound that may have improved efficacy or reduced toxicity. Another area of interest is the use of MMMPU in combination with other drugs or therapies, to enhance its anti-tumor activity or to reduce potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of MMMPU and its potential applications in a variety of scientific research fields.
Méthodes De Synthèse
The synthesis of MMMPU involves the reaction of 1-(2-methylphenyl)methylamine with 4-(morpholin-4-ylmethyl)benzaldehyde to form an intermediate compound. This intermediate is then reacted with urea to form the final product, 1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea. The synthesis of MMMPU is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
MMMPU has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been found to be particularly useful in studies of cancer and other diseases, as it has been shown to have potent anti-tumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-4-2-3-5-20(17)15-23-21(25)22-14-18-6-8-19(9-7-18)16-24-10-12-26-13-11-24/h2-9H,10-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEULLXKRHKTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NCC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
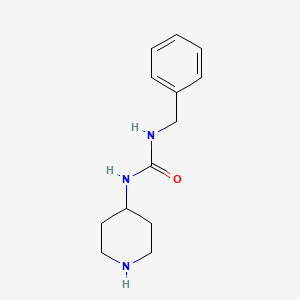
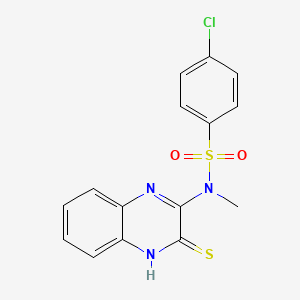

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)

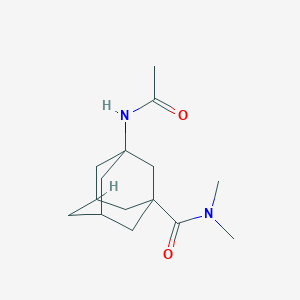
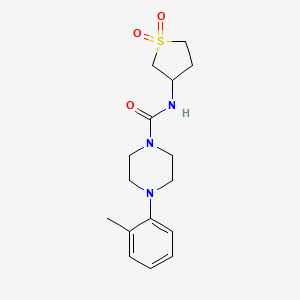
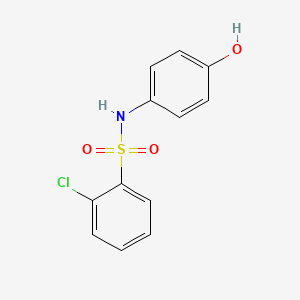
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)

![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)